N-(1-Isopropoxyethyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(1-Isopropoxyethyl)acetamide: is a chemical compound with the molecular formula C7H15NO2 and a molecular weight of 145.20 g/mol. It is a colorless to almost colorless clear liquid . This compound has gained attention in the scientific community due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Isopropoxyethyl)acetamide typically involves the reaction of acetamide with isopropyl alcohol in the presence of an acid catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using distillation or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(1-Isopropoxyethyl)acetamide can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

Reduction: The compound can be reduced to form amines or other reduced products.

Substitution: It can participate in substitution reactions where the isopropoxy or acetamide groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed:

Oxidation: Formation of oxides or hydroxyl derivatives.

Reduction: Formation of amines or other reduced compounds.

Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry: N-(1-Isopropoxyethyl)acetamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules .

Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It can act as a substrate or inhibitor in enzymatic reactions .

Medicine: this compound has potential therapeutic applications. It is being investigated for its role in drug development, particularly in the design of new pharmaceuticals .

Industry: In industrial applications, this compound is used in the production of specialty chemicals and as a solvent in various chemical processes .

Mechanism of Action

The mechanism of action of N-(1-Isopropoxyethyl)acetamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structural modifications of the compound.

Comparison with Similar Compounds

- N-(1-Methoxyethyl)acetamide

- N-(1-Ethoxyethyl)acetamide

- N-(1-Butoxyethyl)acetamide

Comparison: N-(1-Isopropoxyethyl)acetamide is unique due to its specific isopropoxy group, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it suitable for specific applications .

Biological Activity

N-(1-Isopropoxyethyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

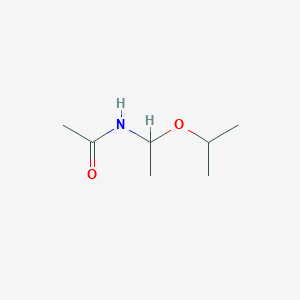

This compound can be described by the following structural formula:

This compound features an acetamide functional group, which is known for its versatility in biological applications. The isopropoxyethyl side chain may enhance solubility and bioavailability.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its interaction with specific biological targets. Notably, it has shown potential as a modulator of ion channels and receptors.

Ion Channel Modulation

Recent research has highlighted the role of acetamides in modulating G protein-gated inwardly-rectifying potassium (GIRK) channels. Compounds structurally similar to this compound have been identified as effective GIRK1/2 channel activators, demonstrating nanomolar potency in vitro .

Table 1: GIRK Channel Activity of Related Compounds

| Compound | EC50 (nM) | Remarks |

|---|---|---|

| Compound A | 609 | Moderate activity |

| Compound B | 782 | Lower activity |

| This compound | TBD | Potential activator |

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of acetamides. Research indicates that modifications to the amide and ether portions of the molecule can significantly affect potency and metabolic stability. For instance, the introduction of specific substituents on the pyrazole moiety has been shown to enhance GIRK channel activation while improving pharmacokinetic properties .

Figure 1: Structure-Activity Relationship Insights

SAR Insights

Case Studies

Several case studies have explored the therapeutic potential of this compound-related compounds:

- Antiepileptic Activity : In animal models, compounds with similar structures have demonstrated efficacy in reducing seizure frequency by enhancing GIRK channel activity .

- Anxiolytic Effects : Studies have shown that certain derivatives exhibit anxiolytic properties, potentially making them candidates for treating anxiety disorders .

- Nociception Models : Compounds have been tested for their ability to modulate pain pathways, showing promise in reducing nociceptive responses in preclinical trials .

Pharmacokinetics and Toxicity

Pharmacokinetic evaluations reveal that structural modifications can lead to significant differences in metabolic stability and bioavailability. For example, compounds with enhanced metabolic profiles exhibit lower intrinsic clearance rates and higher plasma protein binding .

Table 2: Pharmacokinetic Properties of Selected Compounds

| Compound | Intrinsic Clearance (mL/min/kg) | Plasma Protein Binding (%) |

|---|---|---|

| Compound A | 46.3 | 11.8 |

| Compound B | 93 | 4.8 |

| This compound | TBD | TBD |

Properties

IUPAC Name |

N-(1-propan-2-yloxyethyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-5(2)10-7(4)8-6(3)9/h5,7H,1-4H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUMLTXLDRDSMGQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(C)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30557390 |

Source

|

| Record name | N-{1-[(Propan-2-yl)oxy]ethyl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30557390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115910-75-3 |

Source

|

| Record name | N-{1-[(Propan-2-yl)oxy]ethyl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30557390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.